molecular formula C18H27N3O3S B3149997 1'-(4-methylbenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide CAS No. 681850-23-7

1'-(4-methylbenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide

Cat. No.: B3149997
CAS No.: 681850-23-7
M. Wt: 365.5 g/mol
InChI Key: MFFYQOIODUMSJJ-UHFFFAOYSA-N
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Description

1'-(4-Methylbenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide is a synthetic compound featuring a bipiperidine backbone modified with a 4-methylbenzenesulfonyl (tosyl) group at the 1'-position and a carboxamide at the 4'-position. The tosyl group enhances electrophilic reactivity and may influence receptor-binding affinity compared to other substituents .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-15-5-7-16(8-6-15)25(23,24)21-13-9-18(10-14-21,17(19)22)20-11-3-2-4-12-20/h5-8H,2-4,9-14H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFYQOIODUMSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701173639
Record name 1′-[(4-Methylphenyl)sulfonyl][1,4′-bipiperidine]-4′-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681850-23-7
Record name 1′-[(4-Methylphenyl)sulfonyl][1,4′-bipiperidine]-4′-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681850-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1′-[(4-Methylphenyl)sulfonyl][1,4′-bipiperidine]-4′-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(4-methylbenzenesulfonyl)-[1,4’-bipiperidine]-4’-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1’-(4-methylbenzenesulfonyl)-[1,4’-bipiperidine]-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the sulfonyl or carboxamide groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1’-(4-methylbenzenesulfonyl)-[1,4’-bipiperidine]-4’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1’-(4-methylbenzenesulfonyl)-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The bipiperidine core may also play a role in stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pipamperone

  • Structure : 1'-[4-(4-Fluorophenyl)-4-oxobutyl]-[1,4'-bipiperidine]-4'-carboxamide .
  • Key Features :
    • Substituted with a 4-fluorophenyl-4-oxobutyl group instead of tosyl.
    • Pharmacology : Antipsychotic agent targeting dopamine D4 receptors; enhances antidepressant effects of SSRIs at low doses (8–12 mg/day) .
    • Physicochemical Properties : Molecular weight 375.54 g/mol; soluble in acetonitrile .
Comparison with Target Compound:
  • The tosyl group in the target compound may confer greater metabolic stability compared to Pipamperone’s oxobutyl chain, which is prone to oxidative degradation. Pipamperone’s fluorine atom enhances lipophilicity (LogP ~2.5), whereas the tosyl group in the target compound likely increases polarity .

1'-Benzyl-[1,4'-Bipiperidine]-4'-Carboxamide

  • Structure : Benzyl-substituted analog; Pipamperone impurity .
  • Key Features :
    • Molecular Formula : C₁₈H₂₇N₃O.
    • Properties : Pale brown solid; soluble in acetonitrile; stored at 2–8°C .
Comparison with Target Compound:
  • The benzyl group lacks the electron-withdrawing sulfonyl moiety, reducing electrophilicity. This structural difference may result in weaker receptor binding compared to the tosyl-substituted target compound .

PARP Inhibitors (1-Oxo-3,4-Dihydroisoquinoline Derivatives)

  • Structure: 1-Oxo-3,4-dihydroisoquinoline-4–1,4-bipiperidine carboxamide scaffold with small alkyl groups (e.g., 2c, 2e) .
  • Key Features :
    • Activity : Potent PARP1/PARP2 inhibitors; compound 2e is the most potent in the series .
Comparison with Target Compound:
  • The dihydroisoquinoline core in these PARP inhibitors introduces aromaticity, enhancing π-π stacking interactions with enzyme active sites. In contrast, the target compound’s tosyl group may favor interactions with hydrophobic pockets or sulfonyl-binding domains .

Piritramide

  • Structure: 1'-(3-Cyano-3,3-diphenylpropyl)-[1,4'-bipiperidine]-4'-carboxamide .
  • Key Features :
    • Pharmacology : Opioid analgesic; molecular weight 430.59 g/mol .
Comparison with Target Compound:
  • Piritramide’s cyano-diphenylpropyl group facilitates µ-opioid receptor binding, while the target compound’s tosyl group may prioritize interactions with non-opioid targets (e.g., enzymes or transporters) .

4-(3,4-Dichlorophenoxy)-N-Tosyl-[1,4'-Bipiperidine]-1'-Carboxamide

  • Structure: Tosyl-substituted analog with dichlorophenoxy group .
  • Key Features :
    • Molecular Formula : C₂₄H₂₉Cl₂N₃O₄S.
    • Applications : Undisclosed in evidence but structurally similar to the target compound .
Comparison with Target Compound:

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Activity/Use Reference
Target Compound C₁₈H₂₅N₃O₃S 4-Methylbenzenesulfonyl ~363.5 (estimated) Undisclosed
Pipamperone C₂₁H₃₀FN₃O₂ 4-Fluorophenyl-4-oxobutyl 375.54 Antipsychotic
1'-Benzyl-[1,4'-Bipiperidine]-4'-carboxamide C₁₈H₂₇N₃O Benzyl 301.43 Pipamperone impurity
PARP Inhibitor 2e Not provided Small alkyl (optimized) Not provided PARP1/PARP2 inhibition
Piritramide C₂₇H₃₄N₄O Cyano-diphenylpropyl 430.59 Opioid analgesic

Key Research Findings and Trends

  • Substituent Effects : Small alkyl groups (e.g., in PARP inhibitors) enhance enzyme inhibition, while bulky groups (e.g., cycloalkyl) reduce potency .
  • Sulfonyl vs. Carbonyl : Tosyl groups (electron-withdrawing) may improve metabolic stability compared to carbonyl-containing analogs like Pipamperone .
  • Therapeutic Niches : Bipiperidine carboxamides exhibit versatility, targeting dopamine receptors (Pipamperone), opioid receptors (Piritramide), and PARP enzymes .

Biological Activity

1'-(4-methylbenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide, also known as a bipiperidine derivative, is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly concerning its antitumor , antioxidant , and anti-inflammatory properties.

Antitumor Activity

Research indicates that bipiperidine derivatives exhibit significant antitumor activity. For instance, a study demonstrated that compounds with similar structures inhibited the proliferation of human cancer cell lines. The IC50 values for these compounds ranged from 2.38 to 8.13 µM against cervical and bladder cancer cell lines, indicating promising cytotoxic effects .

Table 1: Antitumor Activity of Bipiperidine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound ASISO (Cervical)2.87
Compound BRT-112 (Bladder)3.06
Compound CSISO (Cervical)2.38

The mechanism underlying the antitumor activity of the bipiperidine derivatives may involve the induction of apoptosis in cancer cells. In vitro studies have shown that treatment with these compounds leads to an increase in early and late apoptotic cells, suggesting that they trigger apoptotic pathways .

Antioxidant Properties

In addition to their antitumor effects, bipiperidine derivatives have been evaluated for their antioxidant capabilities. Antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods revealed that these compounds possess significant radical-scavenging activity, which may contribute to their therapeutic potential against oxidative stress-related diseases .

Case Studies

Several case studies have highlighted the efficacy of bipiperidine derivatives in preclinical models:

  • Case Study on Cervical Cancer : A derivative exhibited an IC50 value of 2.87 µM against cervical cancer cells, showing enhanced potency compared to standard chemotherapeutics like cisplatin .
  • Case Study on Bladder Cancer : Another derivative showed comparable activity with an IC50 value of 3.06 µM against bladder carcinoma cells, indicating its potential as a lead compound for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-(4-methylbenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide
Reactant of Route 2
1'-(4-methylbenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide

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